N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine
Description
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2 |
InChI Key |
QKISGKFQADQVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where an appropriately substituted bromobenzene is reacted with magnesium to form the Grignard reagent, which is then reacted with norcamphor to yield the desired alcohol . This alcohol can then be further reacted with an alkyl halide to form the target compound .
Chemical Reactions Analysis
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity and potentially providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bicyclic Systems
Bicyclo[2.2.1]heptane vs. Bicyclo[3.1.1]heptane
- N-(((1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl)pyridin-2-amine (3.4ag): This analog substitutes the bicyclo[2.2.1] system with a bicyclo[3.1.1]heptane core, introducing a methyl group at C4. Synthesized in 75% yield via similar amination strategies, it highlights the impact of bicyclic ring size on synthetic efficiency .
- 6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine :
Incorporates an oxygen atom into the bicyclic framework, enhancing polarity and hydrogen-bonding capacity. This modification could improve aqueous solubility compared to the target compound .
Stereochemical Variations
- 1-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-3-(3-chlorophenethyl)pyrimidine-2,4,6-trione (49): Demonstrates how stereochemistry (1R,2S,4S vs. 1S,2R,4R) in the norbornane moiety influences CaV1.3 calcium channel inhibition. The (1R,2S,4S) isomer showed higher selectivity, underscoring the importance of stereochemistry in biological activity .
Functional Group Modifications
Pyridine Substitution Patterns
- N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-2-amine (3.4aj): Substitutes the pyridin-3-amine group with a pyridin-2-amine.
- N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine :
Replaces pyridine with a phenyl group and uses a smaller bicyclo[1.1.1]pentane. This drastically alters electronic properties and bioavailability .
Squaramide and Pyrimidinetrione Derivatives
- 3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione (2a–2g): These squaramide derivatives exhibit potent CXCR2 antagonism, with IC₅₀ values in the nanomolar range. The addition of a squaramide group enhances hydrogen-bonding interactions, improving target affinity compared to the parent amine .
- Pyrimidinetrione Analogs (49, 51) : The trione moiety introduces additional hydrogen-bond acceptors, critical for binding to calcium channels. Activity varies with substituents on the phenethyl group .
Biological Activity
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an NMDA receptor antagonist. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure fused with a pyridine ring, contributing to its unique three-dimensional conformation and steric properties. The molecular formula is , and it exhibits significant chemical reactivity, enhancing its biological activity.
The primary biological activity of this compound is attributed to its role as an NMDA receptor antagonist . It specifically interacts with the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting receptor activity and modulating neurotransmission. This mechanism suggests potential therapeutic implications for treating neurodegenerative disorders such as Alzheimer’s disease and other neurological conditions .
NMDA Receptor Antagonism
Research indicates that this compound effectively inhibits NMDA receptor activity, which is crucial for synaptic plasticity and memory function. Inhibition of this receptor can lead to neuroprotective effects in models of neurodegeneration .
Other Biological Targets
In addition to NMDA receptors, this compound has shown interactions with other biological targets, including chemokine receptors such as CXCR2, where it acts as a selective antagonist . This dual activity may enhance its therapeutic profile in inflammatory and neurodegenerative diseases.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that this compound has a favorable pharmacokinetic profile, demonstrating good stability in simulated biological fluids . Toxicity studies conducted on cell lines such as MDCK (kidney) and N2a (neuroblastoma) revealed dose-dependent toxicity above 100 μM, suggesting a safety profile comparable to Memantine, an established NMDA receptor antagonist .
Case Studies
Several studies have investigated the efficacy of this compound in various experimental models:
- Neuroprotective Studies : In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by excitotoxicity in cultured neurons.
- Behavioral Studies : Animal models treated with this compound exhibited improved cognitive function in tasks assessing memory and learning, supporting its potential as a therapeutic agent for cognitive disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural comparisons and unique features of this compound with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | NMDA receptor antagonist; potential neuroprotective effects |
| Bicyclo[3.3.1]nonane derivatives | Structure | Different bicyclic framework; varied biological activity |
| 4-Methylpyridin-3-amine | Structure | Lacks bicyclic structure; simpler reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
